Cas no 70061-56-2 (5-Nitro-1,2-benzothiazole-3-carbaldehyde)

5-Nitro-1,2-benzothiazole-3-carbaldehyde is a nitro-substituted benzothiazole derivative featuring a reactive formyl group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a precursor for heterocyclic scaffolds and functionalized benzothiazoles. The nitro group enhances electrophilic character, facilitating further modifications such as reduction or nucleophilic substitution. Its structural framework is valuable in the development of bioactive molecules, including potential antimicrobial or antitumor agents. The aldehyde functionality allows for condensation reactions, enabling the formation of Schiff bases or other derivatives. High purity and well-defined reactivity make it a useful intermediate in specialized synthetic applications.
5-Nitro-1,2-benzothiazole-3-carbaldehyde structure
70061-56-2 structure
Product Name:5-Nitro-1,2-benzothiazole-3-carbaldehyde
CAS No:70061-56-2
MF:C8H4N2O3S
MW:208.193960189819
MDL:MFCD28673998
CID:5465435
PubChem ID:12468190
Update Time:2025-06-08

5-Nitro-1,2-benzothiazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-1,2-benzothiazole-3-carbaldehyde
    • Z3300762306
    • 5-Nitro-1,2-benzothiazole-3-carbaldehyde
    • MDL: MFCD28673998
    • Inchi: 1S/C8H4N2O3S/c11-4-7-6-3-5(10(12)13)1-2-8(6)14-9-7/h1-4H
    • InChI Key: PILOQAKFRRTMKA-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(=CC=2C(C=O)=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 207.99426317 g/mol
  • Monoisotopic Mass: 207.99426317 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 208.20
  • XLogP3: 1.9
  • Topological Polar Surface Area: 104

5-Nitro-1,2-benzothiazole-3-carbaldehyde Pricemore >>

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Additional information on 5-Nitro-1,2-benzothiazole-3-carbaldehyde

Comprehensive Overview of 5-Nitro-1,2-benzothiazole-3-carbaldehyde (CAS No. 70061-56-2)

5-Nitro-1,2-benzothiazole-3-carbaldehyde (CAS No. 70061-56-2) is a specialized organic compound widely recognized for its unique chemical properties and applications in pharmaceuticals, agrochemicals, and material science. This nitro-substituted benzothiazole derivative has garnered significant attention due to its role as a versatile intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential in drug discovery, catalysis, and functional material design, aligning with current trends in sustainable and high-performance chemical solutions.

The molecular structure of 5-Nitro-1,2-benzothiazole-3-carbaldehyde features a benzothiazole core with a nitro group at the 5-position and a formyl group at the 3-position. This configuration imparts distinct reactivity, making it valuable for cross-coupling reactions and heterocyclic synthesis. Recent studies highlight its utility in constructing bioactive molecules, particularly in antimicrobial and anticancer research, addressing global demands for novel therapeutic agents.

In the context of green chemistry, 70061-56-2 has been investigated for its compatibility with eco-friendly solvents and catalysts. Innovations in microwave-assisted synthesis and flow chemistry have further optimized its production, reducing waste and energy consumption. These advancements resonate with the growing emphasis on sustainable manufacturing and circular economy principles, frequently searched topics in scientific and industrial forums.

From an analytical perspective, 5-Nitro-1,2-benzothiazole-3-carbaldehyde is characterized by techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Its purity and stability are critical for reproducibility in research, a concern often raised in QA/QC discussions. The compound’s spectral data and handling protocols are meticulously documented to ensure compliance with Good Laboratory Practices (GLP).

Emerging applications include its use in organic electronics, where its electron-withdrawing nitro group enhances charge transport properties. This aligns with the surge in interest around flexible electronics and optoelectronic materials, frequently queried in AI-driven research databases. Additionally, its derivatives show promise in sensor technologies for environmental monitoring, addressing contemporary concerns about pollutant detection.

Safety and handling of CAS No. 70061-56-2 adhere to standard protocols for laboratory chemicals. While not classified as hazardous under normal conditions, proper storage in cool, dry environments is recommended to maintain stability. This pragmatic approach reflects the broader shift toward responsible chemical management, a recurring theme in regulatory and academic discourse.

In summary, 5-Nitro-1,2-benzothiazole-3-carbaldehyde exemplifies the intersection of structural ingenuity and applied chemistry. Its multifaceted roles—from pharmaceutical intermediates to advanced materials—underscore its relevance in solving modern scientific challenges. As research continues to uncover new functionalities, this compound remains a focal point for innovation in organic synthesis and molecular design.

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